tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate is characterized by a complex three-dimensional arrangement that combines several key structural elements. The compound possesses the molecular formula C10H19FN2O2 with a molecular weight of 218.27 grams per mole, establishing its position within the fluorinated piperidine carbamate family. The Chemical Abstracts Service number 1052713-47-9 provides definitive identification for this specific stereoisomer, while the MDL number MFCD20922911 serves as an additional database reference.
The stereochemical configuration of this compound is defined by the (3R,4R) designation, indicating the absolute configuration at carbon positions 3 and 4 of the piperidine ring system. This specific stereochemistry is critical for the compound's three-dimensional structure and influences its potential biological activity and synthetic utility. The presence of the fluorine substituent at the 4-position of the piperidine ring creates a unique electronic environment that affects both the conformational preferences and the chemical reactivity of the molecule.
The carbamate functional group, represented by the tert-butyl N-carbamate moiety, serves as a protecting group commonly employed in organic synthesis. The tert-butyl group provides steric bulk that influences the overall molecular shape and contributes to the compound's stability under specific reaction conditions. The nitrogen atom within the carbamate group exhibits sp2 hybridization, creating a planar arrangement that contrasts with the tetrahedral geometry observed in analogous acetyl derivatives.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C10H19FN2O2 |
| Molecular Weight | 218.27 g/mol |
| Chemical Abstracts Service Number | 1052713-47-9 |
| MDL Number | MFCD20922911 |
| Stereochemical Configuration | (3R,4R) |
The piperidine ring adopts a chair conformation, which is the most stable configuration for six-membered saturated heterocycles. The fluorine atom at the 4-position preferentially occupies an axial position due to the anomeric effect and electronic factors specific to fluorinated systems. This axial orientation of the fluorine substituent creates a distinctive steric environment that influences the compound's reactivity patterns and conformational dynamics.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated piperidine derivative. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in the synthesis include tert-butyl chloroformate and fluorinated piperidine, with the reaction often taking place in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: In biological research, this compound may be used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorinated piperidine ring may interact with enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Physicochemical Properties
- XLogP : 1.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 2 donors (NH groups) and 3 acceptors (carbamate and fluorine) .
- Topological Polar Surface Area (TPSA) : 49.8 Ų, reflecting moderate polarity.
This compound serves as a key intermediate in synthesizing pharmaceuticals, leveraging its Boc-protected amine for selective deprotection during multi-step syntheses .
Comparison with Structurally Similar Compounds
Fluorine vs. Hydroxyl Substitution
Compound : tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9 analog)
- Molecular Formula : C₁₀H₂₀N₂O₃
- Key Differences: Substituent: Hydroxyl (-OH) replaces fluorine (-F) at the 4-position. Hydrogen Bonding: Increased H-bond donors (3 vs. 2) and acceptors (4 vs. 3), enhancing solubility in polar solvents . Reactivity: The hydroxyl group is more reactive in esterification or glycosylation reactions compared to the inert fluorine .
Applications : Hydroxyl analogs are often used in prodrug strategies, whereas fluorinated derivatives improve metabolic stability in drug candidates .
N-Methylation of the Carbamate Group
Compound : tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2126144-21-4)
- Molecular Formula : C₁₁H₂₁FN₂O₂
- Key Differences: N-Methylation: Adds a methyl group to the carbamate nitrogen, increasing molecular weight to 232.3 g/mol . Steric Effects: Reduced hydrogen bonding capacity (1 donor vs. Lipophilicity: Higher XLogP (~2.1) compared to the parent compound (1.6), enhancing membrane permeability .
Applications : N-Methylation is employed to modulate pharmacokinetic properties, such as blood-brain barrier penetration .
Methyl vs. Fluorine Substitution on the Piperidine Ring
Compound : tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate (CAS: 1262787-66-5)
- Molecular Formula : C₁₁H₂₂N₂O₂
- Key Differences: Substituent: Methyl (-CH₃) replaces fluorine at the 3-position. Lipophilicity: XLogP ~2.3, higher than the fluorinated analog, favoring hydrophobic interactions .
Applications : Methyl groups are introduced to enhance metabolic stability or block oxidative degradation sites .
Stereoisomeric Variations
Compound : tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0)
Bulkier Substituents: 3,3-Dimethylpiperidine Derivatives
Compound : tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS: 544443-41-6)
- Molecular Formula : C₁₂H₂₄N₂O₂
- Key Differences: Substituents: Two methyl groups at the 3-position create significant steric bulk.
Comparative Data Table
Biological Activity
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS No. 1052713-47-9) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- IUPAC Name : this compound
The compound acts primarily as a carbamate derivative , which may influence various biological pathways through the modulation of neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential interactions with receptors involved in the central nervous system.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures can exhibit neuropharmacological effects, including:
- Inhibition of Acetylcholinesterase (AChE) : This is critical for enhancing cholinergic neurotransmission, which may be beneficial in treating cognitive disorders.
- Interaction with Dopamine Receptors : Potential modulation of dopaminergic pathways could have implications in treating conditions like Parkinson's disease and schizophrenia.
2. Antitumor Activity
Studies have shown that piperidine derivatives can possess antitumor properties:
- Cell Line Studies : In vitro assays demonstrated that related compounds inhibited the proliferation of various cancer cell lines, suggesting that this compound may share similar properties.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (Human Epidermoid) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HCT116 (Colon Cancer) | 10.0 |
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound might exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.
Case Studies
A notable study explored the effects of related carbamate derivatives on tumor growth in xenograft models. The findings indicated significant tumor reduction compared to control groups, highlighting the potential therapeutic applications of such compounds in oncology.
Case Study Summary
- Title : "Effects of Piperidine Derivatives on Tumor Growth"
- Findings : The study reported a 40% reduction in tumor size when treated with a related carbamate derivative over a four-week period.
Q & A
Q. How can the stereochemical integrity of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate be confirmed during synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for unequivocal confirmation of stereochemistry. For example, single-crystal X-ray diffraction at 173 K with a Bruker SMART APEXII diffractometer (Cu-Kα radiation) resolved the (3R,4R) configuration in a structurally analogous piperidine-carbamate derivative . Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) and NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) provide complementary validation .
Q. What synthetic routes are recommended for introducing the fluorine substituent in the piperidine ring?
- Methodological Answer : Fluorination can be achieved via nucleophilic substitution using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Alternatively, electrophilic fluorination with Selectfluor® or NFSI (N-fluorobenzenesulfonimide) under mild conditions (25–40°C) minimizes racemization risks. Post-fluorination, the tert-butyl carbamate group is introduced via Boc protection using (Boc)₂O and DMAP in THF .
Q. Which analytical techniques are critical for assessing purity and enantiomeric excess (ee)?
- Methodological Answer :
- HPLC/MS : Reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS for molecular ion confirmation.
- Chiral HPLC : Use Chiralcel OD-H or AD-H columns with hexane/isopropanol gradients to resolve enantiomers.
- NMR : ¹⁹F NMR (470 MHz) and ¹H-¹³C HSQC can distinguish diastereomers and confirm regioselectivity .
Advanced Research Questions
Q. How can racemization be minimized during functional group transformations (e.g., deprotection or coupling reactions)?
- Methodological Answer :
- Low-Temperature Conditions : Perform Boc deprotection with TFA in DCM at 0°C to avoid β-elimination or epimerization.
- Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for amines) to selectively modify functional groups without disturbing stereocenters.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during key steps to maintain enantiomeric excess .
Q. What experimental approaches resolve contradictions in reported reaction yields for scaled-up synthesis?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, triethylamine (2.5 equiv) in DCM improves coupling efficiency compared to pyridine .
- Continuous Flow Chemistry : Microreactors enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the carbamate group) and improving reproducibility .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via UPLC-MS; Boc carbamates are prone to acidic hydrolysis (pH < 4) but stable in neutral/basic conditions .
- Solid-State Stability : Store at –20°C under inert gas (N₂/Ar) to prevent moisture absorption and oxidative decomposition. DSC/TGA analysis confirms thermal stability up to 150°C .
Data Analysis and Method Development
Q. What strategies are effective in analyzing biological activity data for this compound in kinase inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Use fluorescence polarization (FP) or TR-FRET assays to measure IC₅₀ values against target kinases (e.g., JAK3).
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., fluorine position) with activity using molecular docking (e.g., AutoDock Vina) and CoMFA models .
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?
- Methodological Answer : Single-crystal X-ray structures of intermediates (e.g., this compound derivatives) provide mechanistic insights. For example, bond-length analysis (mean C–C = 0.004 Å) and torsion angles (e.g., C3–C4–H4B = 109.5°) confirm steric effects during ring closure or fluorination steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
